2-Butanone 2,4-Dinitrophenylhydrazone is a derivative of 2-butanone (methyl ethyl ketone), formed by the reaction with 2,4-dinitrophenylhydrazine (2,4-DNP). It serves as a crystalline derivative for the identification of carbonyl compounds, particularly ketones and aldehydes, due to its unique properties and ease of formation [].
The key features of 2-Butanone 2,4-Dinitrophenylhydrazone's structure include (refer to [] for a visual representation):
This structure allows for efficient identification of the parent ketone (2-butanone) due to the formation of the characteristic hydrazone linkage.
The primary reaction of interest is the formation of 2-Butanone 2,4-Dinitrophenylhydrazone from 2-butanone and 2,4-DNP in an acidic ethanol solution [].
CH3CH2COCH3 + C6H4(NO2)2NHNH2 + H+ -> CH3CH2C=NNHC6H3(NO2)2 + H2O(2-Butanone) (2,4-Dinitrophenylhydrazine) (2-Butanone 2,4-Dinitrophenylhydrazone)
2-Butanone 2,4-Dinitrophenylhydrazone can undergo further reactions, although these are less relevant for its identification purpose. These may include:
2-Butanone 2,4-Dinitrophenylhydrazone does not possess a specific mechanism of action in biological systems. Its primary function lies in the identification of carbonyl compounds through its formation via a well-defined reaction.
2-Butanone 2,4-Dinitrophenylhydrazone is considered a mild irritant. Direct contact with skin or eyes can cause irritation. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].
2,4-Dinitrophenylhydrazine, the starting material, is a more significant safety concern. It is a suspected carcinogen and should be handled with extreme caution.
Irritant